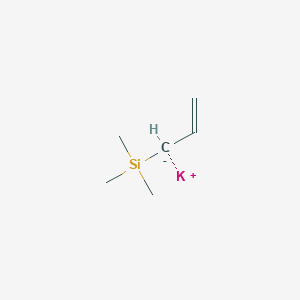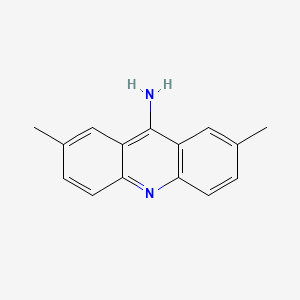
9-Amino-2,7-dimethylacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Amino-2,7-dimethylacridine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied due to their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has shown promise in several scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-2,7-dimethylacridine typically involves the condensation of 2,4-diaminotoluene with formic acid, followed by deamination through diazotization to form 2,7-dimethylacridine. This intermediate is then reacted with N-bromosuccinimide in the presence of AIBN to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
9-Amino-2,7-dimethylacridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the acridine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various acridone derivatives, while substitution reactions can introduce different functional groups onto the acridine core.
Applications De Recherche Scientifique
9-Amino-2,7-dimethylacridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives.
Industry: It is used in the production of dyes and fluorescent materials.
Mécanisme D'action
The mechanism of action of 9-Amino-2,7-dimethylacridine primarily involves DNA intercalation. This process involves the insertion of the acridine molecule between DNA base pairs, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acriflavine: Another acridine derivative used as an antibacterial and antiviral agent.
Proflavine: Known for its antiseptic properties and used in wound treatment.
Tacrine: An acridine-based drug used in the treatment of Alzheimer’s disease.
Uniqueness
9-Amino-2,7-dimethylacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
194479-75-9 |
|---|---|
Formule moléculaire |
C15H14N2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2,7-dimethylacridin-9-amine |
InChI |
InChI=1S/C15H14N2/c1-9-3-5-13-11(7-9)15(16)12-8-10(2)4-6-14(12)17-13/h3-8H,1-2H3,(H2,16,17) |
Clé InChI |
WRUIMVFKCDISIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



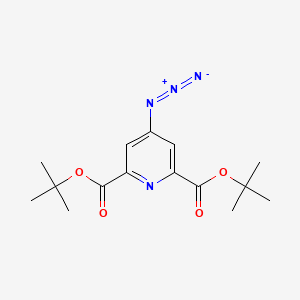
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide](/img/structure/B12577928.png)
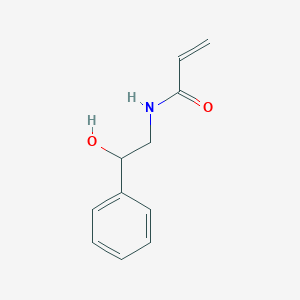
![2-[(E)-(3-Methylbutylidene)amino]phenol](/img/structure/B12577932.png)
![4,4'-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid](/img/structure/B12577934.png)
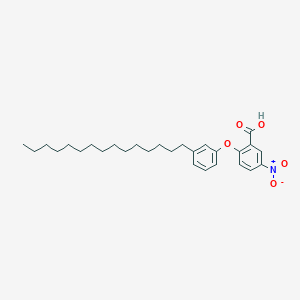
![2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12577954.png)
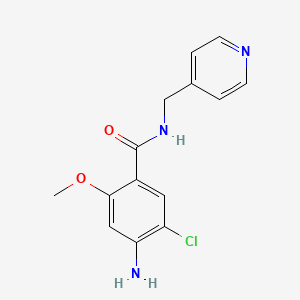
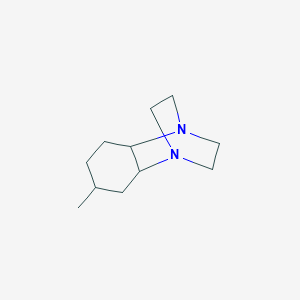
![4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate](/img/structure/B12577971.png)
![6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12577977.png)
